Carbamoylmethyl Ester Linker Validated as RNase H Inhibitory Pharmacophore via NACME Scaffold HTS and SAR
The carbamoylmethyl ester (-OCH₂-CO-NH-) linker present in the target compound is the core pharmacophoric element of the NACME (5-nitro-furan-2-carboxylic acid carbamoylmethyl ester) series, which was identified from a high-throughput screen of 20,000 compounds as a novel RNase H inhibitory scaffold [1]. Two NACME derivatives were characterized in detail: compound 1 (adamantan-1-yl carbamoylmethyl ester) and compound 2 (thiazolyl-tetrahydrofuran carbamoylmethyl ester) inhibited HIV-1 and MLV reverse transcriptase-associated RNase H activities with IC₅₀ values of 3–30 μM, while showing little effect on bacterial RNase H [1]. Crucially, compound 2 effectively inhibited HIV-1 replication in cell culture at 20–25 μM [1]. By contrast, simple furan-2-carboxylic acid alkyl esters (methyl, ethyl, tetrahydropyranyl) lacking the carbamoylmethyl amide terminus were inactive in antitumor screens [2]. The target compound retains the validated furan-2-carbonyl-OCH₂-CO-NH-R architecture while replacing the 5-nitro group (present in NACME) with hydrogen, and positions a 6-methyl-benzothiazol-2-yl group as the R terminus—a substitution pattern unexplored in the published NACME SAR. This structural homology to a pharmacologically validated chemotype, combined with a novel terminal aryl group, constitutes a specific, procurement-relevant differentiation from simple furan-2-carboxylic acid esters and benzothiazole amides that lack the carbamoylmethyl ester bridge.
| Evidence Dimension | RNase H inhibitory activity of carbamoylmethyl ester derivatives |
|---|---|
| Target Compound Data | No direct data; scaffold-identical NACME core validated with IC₅₀ 3–30 μM (HIV-1 RT RNase H) and HIV-1 replication inhibition at 20–25 μM for compound 2 [1] |
| Comparator Or Baseline | Simple furan-2-carboxylic acid alkyl esters (methyl, ethyl, tetrahydropyranyl): inactive in Ehrlich ascites carcinoma screen at 20 mg/kg/day [2] |
| Quantified Difference | Carbamoylmethyl ester derivatives show IC₅₀ values in the low micromolar range (3–30 μM) against a specific enzymatic target, whereas simple furan-2-carboxylate esters lacking the carbamoylmethyl amide terminus show no detectable antitumor activity under comparable conditions [1][2] |
| Conditions | In vitro RNase H enzymatic assay (HIV-1 RT); in vitro HIV-1 replication assay; HTS of 20,000 compounds [1]; Ehrlich ascites carcinoma in vivo screen at 20 mg/kg/day [2] |
Why This Matters
A procurement decision selecting this compound over a simple furan ester or benzothiazole amide provides access to a scaffold pre-validated in a target-based HTS campaign against a clinically relevant viral enzyme, reducing the risk of acquiring a biologically silent chemical entity.
- [1] Fuji H, Urano E, Futahashi Y, Hamatake M, Tatsumi J, Hoshino T, Morikawa Y, Yamamoto N, Komano J. Derivatives of 5-nitro-furan-2-carboxylic acid carbamoylmethyl ester inhibit RNase H activity associated with HIV-1 reverse transcriptase. J Med Chem. 2009;52(5):1380-1387. doi:10.1021/jm801071m. PMID: 19178289. View Source
- [2] Synthesis and evaluation of the antitumor properties of esters of 2-furoic acid and 2-furylacrylic acid. J Pharm Sci. 1977;66(6):874-876. doi:10.1002/jps.2600660637. (Note: Simple furan-2-carboxylic acid esters were inactive; methyl and cyanomethyl esters of 2-furoic acid demonstrated activity, but ethyl and tetrahydropyranyl esters were inactive.) View Source
